molecular formula C10H13N3O3 B14150926 n-Ethyl-2-((4-nitrophenyl)amino)acetamide CAS No. 923215-82-1

n-Ethyl-2-((4-nitrophenyl)amino)acetamide

Cat. No.: B14150926
CAS No.: 923215-82-1
M. Wt: 223.23 g/mol
InChI Key: GSXAZDLQHRNEEP-UHFFFAOYSA-N
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Description

n-Ethyl-2-((4-nitrophenyl)amino)acetamide is an organic compound with the molecular formula C10H13N3O3 It is characterized by the presence of an ethyl group, a nitrophenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-2-((4-nitrophenyl)amino)acetamide typically involves the reaction of ethylamine with 4-nitroaniline, followed by acylation with chloroacetic acid. The reaction conditions often include the use of solvents such as toluene and catalysts like sodium carbonate. The mixture is stirred at room temperature and then heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-2-((4-nitrophenyl)amino)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, alkylated products, and arylated products.

Scientific Research Applications

n-Ethyl-2-((4-nitrophenyl)amino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Ethyl-2-((4-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Ethyl-2-((4-nitrophenyl)amino)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

CAS No.

923215-82-1

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

N-ethyl-2-(4-nitroanilino)acetamide

InChI

InChI=1S/C10H13N3O3/c1-2-11-10(14)7-12-8-3-5-9(6-4-8)13(15)16/h3-6,12H,2,7H2,1H3,(H,11,14)

InChI Key

GSXAZDLQHRNEEP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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